molecular formula C7H11ClN4O B2954204 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone CAS No. 320421-67-8

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone

Cat. No.: B2954204
CAS No.: 320421-67-8
M. Wt: 202.64
InChI Key: VVOGGXFLNXHYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring substituted with a chloro group at the 4-position, an ethyl group at the 2-position, and a 1-methylhydrazino group at the 5-position. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of Substituents: The chloro, ethyl, and 1-methylhydrazino groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.

    Catalysts and Reagents: The use of specific catalysts and reagents to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

    DNA Interaction: Interacting with DNA to affect gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-ethyl-5-hydrazino-3(2H)-pyridazinone: Similar structure but lacks the 1-methyl group on the hydrazino moiety.

    4-chloro-2-methyl-5-(1-methylhydrazino)-3(2H)-pyridazinone: Similar structure but has a methyl group instead of an ethyl group at the 2-position.

Uniqueness

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives. The presence of the 1-methylhydrazino group at the 5-position is particularly noteworthy, as it can influence the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

5-[amino(methyl)amino]-4-chloro-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-3-12-7(13)6(8)5(4-10-12)11(2)9/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOGGXFLNXHYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N(C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.